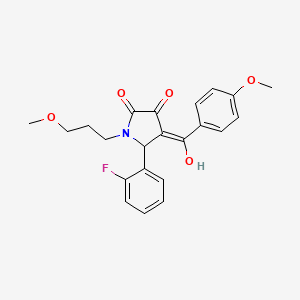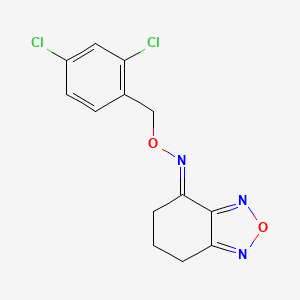![molecular formula C18H14O4 B5457581 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5457581.png)
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one, also known as curcumin, is a natural compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one is complex and not fully understood. It is known to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation. It also activates Nrf2, a transcription factor that is involved in antioxidant defense. Curcumin has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer progression.
Biochemical and physiological effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Curcumin has also been shown to improve cognitive function, reduce blood glucose levels, and improve insulin sensitivity. In addition, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-microbial and anti-viral properties.
実験室実験の利点と制限
One advantage of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its low toxicity. Curcumin is generally considered safe and has low toxicity even at high doses. Another advantage is its wide range of potential therapeutic applications. However, one limitation of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its poor bioavailability. Curcumin has low solubility and is rapidly metabolized, which can limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for research on 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one. One area of interest is in the development of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one analogs with improved bioavailability. Another area of interest is in the use of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in various diseases.
合成法
Curcumin can be synthesized through several methods, including extraction from the turmeric plant, chemical synthesis, and biosynthesis. The most common method of synthesis is extraction from the turmeric plant. The extraction process involves grinding the turmeric root into a powder and then extracting the 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-oneoids using a solvent such as ethanol.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. In cancer research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-inflammatory and antioxidant effects, which may protect against heart disease.
特性
IUPAC Name |
(E)-1-(furan-2-yl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-20-16-6-3-2-5-14(16)17-11-9-13(22-17)8-10-15(19)18-7-4-12-21-18/h2-12H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMQGIZIZYWJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B5457499.png)

![2-(1H-benzimidazol-2-yl)-3-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5457521.png)
![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457531.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5457538.png)
![6-hydroxy-5-nitro-2-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5457543.png)
![4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5457557.png)

![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5457580.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)

![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)
